molecular formula C11H13BrO3 B1517755 5-Bromo-2-(2-ethoxyethoxy)benzaldehyde CAS No. 1156314-50-9

5-Bromo-2-(2-ethoxyethoxy)benzaldehyde

Cat. No. B1517755
CAS RN: 1156314-50-9
M. Wt: 273.12 g/mol
InChI Key: NMSTZHXZTSBTEG-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-ethoxyethoxy)benzaldehyde is a chemical compound with the molecular formula C11H13BrO3 . It has a molecular weight of 273.13 . This compound is also known as BEEBA.


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-(2-ethoxyethoxy)benzaldehyde consists of a benzene ring substituted with a bromine atom, an ethoxyethoxy group, and an aldehyde group .

Scientific Research Applications

Catalytic Deoxygenation

The catalytic deoxygenation of benzaldehydes over gallium-modified ZSM-5 catalysts has been a subject of study. Gallium-modified ZSM-5 catalyzes the decarbonylation of benzaldehyde, resulting in benzene and CO in the absence of H2, and toluene in its presence. This suggests potential applications in modifying benzaldehyde derivatives, including 5-Bromo-2-(2-ethoxyethoxy)benzaldehyde, for industrial chemical synthesis processes (Ausavasukhi, Sooknoi, & Resasco, 2009).

Synthesis and Evaluation of Derivatives

The synthesis and evaluation of 5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde derivatives have shown significant antioxidant, antimicrobial, and anticancer properties. These derivatives offer a foundation for developing new therapeutics and bioactive compounds, highlighting the chemical's role in medicinal chemistry (Konuş et al., 2019).

Organic Synthesis and Chemical Reactions

The compound has also been used as a precursor in various organic synthesis reactions. For example, it plays a role in the electrochemical Reformatsky reaction in water, illustrating its versatility in synthetic organic chemistry and the potential for creating new organic compounds (Areias et al., 2003).

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-ethoxyethoxy)benzaldehyde is not clear as it likely depends on the specific context in which the compound is used .

properties

IUPAC Name

5-bromo-2-(2-ethoxyethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-2-14-5-6-15-11-4-3-10(12)7-9(11)8-13/h3-4,7-8H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMSTZHXZTSBTEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=C(C=C(C=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(2-ethoxyethoxy)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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